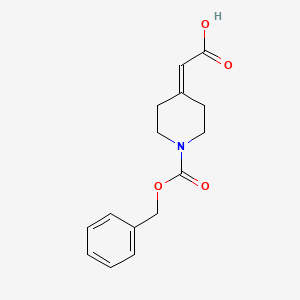

1-Cbz-Piperidin-4-ylidene-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSLTFIGWWOKHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611467 | |

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40113-03-9 | |

| Record name | {1-[(Benzyloxy)carbonyl]piperidin-4-ylidene}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-Piperidin-4-ylidene-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-Piperidin-4-ylidene-acetic acid is a functionalized piperidine derivative of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a carbobenzyloxy (Cbz) protecting group, a piperidine ring, and an exocyclic acrylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules and novel therapeutic agents.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of chemical proteomics.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | [1] |

| CAS Number | 40113-03-9 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO₄ | [1][2][3] |

| Molecular Weight | 275.3 g/mol | [1][2][3] |

| Appearance | White solid | [1] |

| Canonical SMILES | C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | [1] |

| InChI Key | NGSLTFIGWWOKHK-UHFFFAOYSA-N | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process, starting from commercially available piperidine precursors. The first step involves the synthesis of the key intermediate, 1-Cbz-4-piperidone, which is then converted to the final product through a Knoevenagel condensation.

Step 1: Synthesis of 1-Cbz-4-piperidone (Intermediate)

This protocol is based on the N-protection of piperidin-4-one using benzyl chloroformate (Cbz-Cl).

Materials:

-

Piperidin-4-one hydrochloride

-

Triethylamine (or Sodium Carbonate)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of piperidin-4-one hydrochloride (1 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM).[4]

-

The solution is cooled to 0°C in an ice bath.

-

Triethylamine (1.2 equivalents) is added to the stirred solution to act as a base.[4]

-

Benzyl chloroformate (1 equivalent) is added dropwise to the reaction mixture at 0°C.[4]

-

After the addition is complete, the mixture is allowed to warm to room temperature and is stirred overnight.[4]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is washed sequentially with water and brine.[4]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[4]

-

The solvent is removed under reduced pressure (in vacuo) to yield 1-Cbz-4-piperidone, often as a colorless oil or a low-melting solid (m.p. 38-41°C).[4]

Step 2: Synthesis of this compound

This protocol employs a Knoevenagel-Doebner condensation, which reacts the ketone intermediate with malonic acid.[5][6]

Materials:

-

1-Cbz-4-piperidone (from Step 1)

-

Malonic acid

-

Pyridine (as both solvent and catalyst)

-

Piperidine (as co-catalyst, optional)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

1-Cbz-4-piperidone (1 equivalent) and malonic acid (1.5-2 equivalents) are dissolved in pyridine.[5][6] A small amount of piperidine can be added to catalyze the reaction.[7]

-

The mixture is heated under reflux. The reaction involves the condensation of the ketone with malonic acid, followed by a decarboxylation step, which is facilitated by the use of pyridine.[5][6]

-

The reaction is monitored by TLC until the starting material is consumed.

-

After cooling to room temperature, the pyridine is removed under reduced pressure.

-

The residue is dissolved in water and acidified to a low pH (approx. 2) with hydrochloric acid, causing the product to precipitate.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis Workflow

The logical flow for the preparation of this compound is depicted below.

Caption: Two-step synthesis route from Piperidin-4-one to the target compound.

Applications and Biological Context

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

-

Medicinal Chemistry: The compound serves as a scaffold for creating novel therapeutic agents.[1] The piperidine ring is a common motif in many biologically active compounds, and the acetic acid and Cbz-protected amine functionalities allow for diverse chemical modifications.[1]

-

Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules, including carbene ligands.[1]

-

Proteomics Research: A notable application is its potential use as an affinity tag for the purification of proteins.[1] The Cbz group can potentially react with nucleophilic residues like cysteine on proteins, allowing for covalent linkage. This strategy, related to Activity-Based Protein Profiling (ABPP), enables the selective enrichment and identification of specific proteins from complex biological mixtures.[1][8] This is part of a broader set of techniques in chemical proteomics that use small-molecule probes to study protein function and interactions.[9]

Logical Workflow for Proteomics Application

The diagram below illustrates the conceptual workflow for using a reactive probe like this compound in an affinity-based proteomics experiment.

Caption: General workflow for identifying protein targets using a reactive probe.

References

- 1. Buy this compound | 40113-03-9 [smolecule.com]

- 2. This compound | 40113-03-9 [m.chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cbz-Piperidin-4-ylidene-acetic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, a detailed synthesis protocol, and a potential application in proteomics research, complete with experimental workflows.

Core Compound Identity and Properties

This compound is a derivative of piperidine featuring a protected amine and an exocyclic acrylic acid moiety. Its structure lends itself to further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound | 1-Cbz-4-Piperidone (Precursor) |

| CAS Number | 40113-03-9[1][2] | 19099-93-5 |

| Molecular Formula | C15H17NO4[1] | C13H15NO3 |

| Molecular Weight | 275.3 g/mol [1] | 233.26 g/mol |

| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid[1] | Benzyl 4-oxopiperidine-1-carboxylate |

| Appearance | White solid[1] | White to pale yellow solid or liquid |

| Melting Point | Not available | 38-41°C |

| Boiling Point | Not available | 114-140°C at 0.25 mmHg |

| Solubility | Not available | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol |

| SMILES | C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2[1] | O=C(N1CCC(=O)CC1)OCC2=CC=CC=C2 |

Synthesis of this compound

The synthesis of this compound is commonly achieved through a Horner-Wadsworth-Emmons reaction, starting from its precursor, 1-Cbz-4-piperidone. This reaction involves the olefination of the ketone with a phosphonate ylide, followed by the hydrolysis of the resulting ester.

Experimental Protocol: Synthesis via Horner-Wadsworth-Emmons Reaction

Materials:

-

1-Cbz-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Lithium hydroxide (LiOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl), 1M

Procedure:

Step 1: Formation of the Phosphonate Ylide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0°C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Olefination Reaction

-

Cool the reaction mixture back to 0°C.

-

Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Purification of the Ethyl Ester Intermediate

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1-(benzyloxycarbonyl)piperidin-4-ylidene)acetate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the purified ethyl ester intermediate in a mixture of methanol and water.

-

Add lithium hydroxide (2.0 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Acidify the aqueous residue to pH 3-4 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Application in Proteomics: A Hypothetical Workflow

While its primary use is in organic synthesis, the structure of this compound suggests a potential, though not yet documented, application as a chemical probe or labeling agent in proteomics. The carboxylic acid group can be activated to form a covalent bond with amine groups on proteins or peptides, such as the N-terminus or the side chain of lysine residues. The Cbz-protected piperidine moiety can then serve as a handle for enrichment or detection.

It is important to note that the initial suggestion from some sources that the Cbz group could react with cysteine thiols is chemically unlikely under standard bioconjugation conditions. The following protocol is a hypothetical workflow based on the more plausible reactivity of the carboxylic acid.

Hypothetical Experimental Protocol: Peptide Labeling and Enrichment

Objective: To label a peptide with this compound and enrich the labeled peptide from a mixture.

Materials:

-

This compound

-

Peptide with an available amine group (N-terminus or lysine side chain)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Affinity resin with an antibody or protein that recognizes the benzyl group of the Cbz protecting group (e.g., anti-benzyl antibody-conjugated beads)

-

Elution buffer (e.g., low pH glycine-HCl buffer)

-

Mass spectrometer

Procedure:

Step 1: Activation of the Carboxylic Acid

-

Dissolve this compound, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

Step 2: Peptide Labeling

-

Dissolve the target peptide in PBS (pH 7.4).

-

Add the activated NHS ester solution to the peptide solution.

-

Incubate the reaction mixture at room temperature for 2-4 hours.

-

Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer).

Step 3: Enrichment of the Labeled Peptide

-

Equilibrate the affinity resin with PBS.

-

Add the reaction mixture containing the labeled peptide to the equilibrated resin.

-

Incubate with gentle mixing for 1-2 hours at 4°C to allow for binding.

-

Wash the resin several times with PBS to remove unlabeled peptides and excess reagents.

Step 4: Elution and Analysis

-

Elute the labeled peptide from the resin using the elution buffer.

-

Neutralize the eluate with a high pH buffer.

-

Analyze the eluted fraction by mass spectrometry to confirm the presence and identity of the labeled peptide.

This technical guide provides a foundation for the synthesis and potential application of this compound. Further research is warranted to explore its full potential in the development of novel chemical entities and research tools.

References

The Carboxybenzyl (Cbz) Group in Piperidine Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products. Its synthesis and functionalization often require precise control over the reactivity of the nitrogen atom. The Carboxybenzyl (Cbz or Z) protecting group has long been a cornerstone in this endeavor, offering a robust and versatile tool for synthetic chemists. This technical guide provides an in-depth analysis of the role of the Cbz group in the chemistry of piperidine derivatives, covering its introduction, removal, and its profound influence on the reactivity and stereochemistry of the piperidine core.

Core Function of the Cbz Protecting Group

The primary role of the Cbz group is to temporarily mask the nucleophilic and basic nature of the piperidine nitrogen.[1] By converting the secondary amine into a less nucleophilic carbamate, the Cbz group prevents unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.[1] A key feature of the Cbz group is its remarkable stability across a broad spectrum of reaction conditions, including basic and mildly acidic media, while being readily removable under specific, mild conditions.[2][3] This stability and selective lability are crucial for its application in complex, multi-step syntheses.

One of the most significant advantages of the Cbz group is its orthogonality with other common amine protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonality allows for the selective deprotection of one group while others remain intact, a critical strategy in the synthesis of complex molecules like peptides and polyfunctional natural products.[4]

Introduction of the Cbz Group: Protection of Piperidines

The most common method for the introduction of the Cbz group onto a piperidine nitrogen is through reaction with benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The reaction proceeds via a nucleophilic acyl substitution mechanism where the piperidine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl. A base is required to neutralize the hydrochloric acid byproduct.[1]

dot

References

Potential Biological Activity of Piperidin-4-ylidene-acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive core for the design of novel therapeutic agents. Among the diverse range of piperidine-containing compounds, derivatives of piperidin-4-ylidene-acetic acid represent a promising class of molecules with the potential for a wide spectrum of biological activities. This technical guide provides an in-depth overview of the known and potential biological activities of these derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Core Biological Activities and Quantitative Data

Derivatives of the piperidin-4-ylidene-acetic acid core have been investigated for several biological activities. While extensive quantitative structure-activity relationship (QSAR) studies on this specific scaffold are not widely published, research on structurally related piperidine derivatives provides valuable insights into their potential as inhibitors of soluble epoxide hydrolase (sEH), antagonists of the histamine H1 receptor, and inhibitors of GABA uptake.

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase is a key enzyme in the metabolism of endogenous signaling lipids, including epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, analgesic, and vasodilatory properties. Inhibition of sEH stabilizes EETs, making it a promising therapeutic strategy for managing pain and inflammation. Structurally related 2-(piperidin-4-yl)acetamides have been identified as potent sEH inhibitors.[1]

| Compound ID | Structure | Human sEH IC50 (nM)[1] | Murine sEH IC50 (nM)[1] |

| 1 | Benzohomoadamantane-based urea | 3.1 | 6.0 |

| 6a | 2-(1-(adamantane-1-carbonyl)piperidin-4-yl)-N-phenylacetamide | >1000 | >1000 |

| 6b | 2-(1-benzoylpiperidin-4-yl)-N-phenylacetamide | 120 | 200 |

| 6c | 2-(1-(4-chlorobenzoyl)piperidin-4-yl)-N-phenylacetamide | 54 | 100 |

| 10a | N-(4-chlorophenyl)-2-(1-(adamantane-1-carbonyl)piperidin-4-yl)acetamide | 25 | 45 |

| 10b | N-(4-chlorophenyl)-2-(1-benzoylpiperidin-4-yl)acetamide | 15 | 25 |

Note: The table presents data for structurally related 2-(piperidin-4-yl)acetamides, not piperidin-4-ylidene-acetic acid derivatives directly. This data is included to highlight the potential of the piperidine-acetic acid moiety in targeting sEH.

Histamine H1 Receptor Antagonism

GABA Uptake Inhibition

The γ-aminobutyric acid (GABA) transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus regulating inhibitory neurotransmission. Inhibition of GATs can potentiate GABAergic signaling, a mechanism useful in the treatment of epilepsy and other neurological disorders. Lipophilic derivatives of nipecotic acid and guvacine, which are piperidine-3-carboxylic and pyridine-3-carboxylic acids respectively, are known potent GAT-1 inhibitors.[4] This suggests that the piperidine-acetic acid scaffold could also serve as a basis for the design of novel GABA uptake inhibitors.

Experimental Protocols

Histamine H1 Receptor Binding Assay (Radioligand Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the histamine H1 receptor.[5]

1. Membrane Preparation:

-

Human embryonic kidney (HEK293T) cells transiently expressing the human H1 receptor are harvested.

-

The cell pellet is reconstituted in ice-cold binding buffer (50 mM Na2HPO4/KH2PO4, pH 7.4).

-

Cells are homogenized using a sonifier.

-

The protein concentration of the membrane homogenate is determined using a BCA protein assay.

2. Radioligand Binding Assay:

-

In a 96-well plate, incubate the cell membrane homogenate with a fixed concentration of the radioligand [3H]-mepyramine.

-

Add increasing concentrations of the unlabeled test compound (e.g., piperidin-4-ylidene-acetic acid derivative).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known H1 antagonist (e.g., mianserin).

-

Incubate the plates for 4 hours at 25°C.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Uptake Assay in Synaptosomes

This protocol outlines a method for measuring the inhibition of GABA uptake by test compounds in isolated nerve terminals (synaptosomes).[6][7]

1. Synaptosome Preparation:

-

Isolate synaptosomes from the desired brain region (e.g., cortex or hippocampus) of rodents.

-

Homogenize the brain tissue in a sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in a physiological buffer.

2. [3H]GABA Uptake Assay:

-

Pre-incubate the synaptosomes with the test compound (e.g., piperidin-4-ylidene-acetic acid derivative) at various concentrations.

-

Initiate GABA uptake by adding a solution containing a fixed concentration of [3H]GABA.

-

Incubate the mixture for a short period (e.g., 1-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity in the filters using a scintillation counter.

3. Data Analysis:

-

Determine the amount of [3H]GABA taken up by the synaptosomes in the presence of different concentrations of the test compound.

-

Calculate the percentage inhibition of GABA uptake compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. Upon activation by histamine, a signaling cascade is initiated, leading to various cellular responses. Antagonists, such as potentially active piperidin-4-ylidene-acetic acid derivatives, block this pathway.

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of an antagonist.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: General experimental workflow for a radioligand binding assay.

Experimental Workflow for Synaptosomal GABA Uptake Assay

This diagram outlines the process of measuring GABA uptake in synaptosomes and the effect of an inhibitor.

Caption: Workflow for a synaptosomal GABA uptake assay.

Conclusion

Derivatives of piperidin-4-ylidene-acetic acid represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The existing data on structurally related compounds, particularly in the areas of soluble epoxide hydrolase inhibition, histamine H1 receptor antagonism, and GABA uptake inhibition, provide a strong rationale for the further synthesis and biological evaluation of this compound class. The experimental protocols and workflows detailed in this guide offer a framework for researchers to systematically investigate the biological activities of these promising molecules. Future research, including comprehensive SAR studies and in vivo efficacy models, will be crucial to fully elucidate the therapeutic potential of piperidin-4-ylidene-acetic acid derivatives.

References

- 1. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ramauniversity.ac.in [ramauniversity.ac.in]

- 3. webhome.auburn.edu [webhome.auburn.edu]

- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1-Cbz-Piperidin-4-ylidene-acetic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Cbz-Piperidin-4-ylidene-acetic acid, a key intermediate in medicinal chemistry and organic synthesis.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment of its solubility in a range of common organic solvents based on its chemical structure and the known solubility of analogous compounds. Furthermore, this guide outlines a detailed, standardized experimental protocol for the quantitative determination of solubility, providing researchers with the necessary methodology to generate precise data. A logical workflow for this experimental process is also presented visually using a Graphviz diagram.

Introduction

This compound, with the molecular formula C₁₅H₁₇NO₄ and a molecular weight of approximately 275.3 g/mol , is a derivative of piperidine containing a carbobenzyloxy (Cbz) protecting group and an exocyclic acrylic acid moiety.[1][2] Its structural features, including a polar carboxylic acid group, a moderately polar Cbz group, and a piperidine ring, suggest a nuanced solubility profile across various organic solvents. Understanding this solubility is critical for its use in synthetic reactions, purification processes such as recrystallization, and formulation studies in drug development.

Predicted Solubility Profile

Based on the reported solubility of related compounds such as 1-Cbz-4-piperidone (soluble in chloroform, dichloromethane, ethyl acetate, and methanol) and 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (soluble in methanol), the following qualitative solubility predictions are made for this compound.[3][4][5][6]

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. The rest of the molecule is also reasonably polar. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and can effectively solvate the carboxylic acid group. |

| Acetone, Acetonitrile, Ethyl Acetate | Moderate | These solvents are polar enough to interact with the polar groups of the molecule but may be less effective at solvating the carboxylic acid than protic or more polar aprotic solvents. | |

| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the Cbz group may provide some favorable pi-stacking interactions, but the overall polarity of the molecule will limit solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents can solvate the less polar parts of the molecule, and the moderate polarity can interact with the ester and ketone functionalities. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | THF is more polar and may show some solubility, while diethyl ether is expected to be a poor solvent due to its low polarity. |

| Aliphatic | Hexane, Heptane | Low / Insoluble | The high polarity of the carboxylic acid makes it unlikely to be soluble in non-polar aliphatic solvents. |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of a solid compound like this compound in organic solvents using the isothermal equilibrium method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

3.2. Procedure

3.2.1. Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have undissolved solid present at the end of this period.

3.2.2. Sample Preparation for Analysis

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.

3.2.3. HPLC Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.

-

Develop a suitable HPLC method (select column, mobile phase, flow rate, and UV detection wavelength) to achieve good separation and detection of the analyte.

-

Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

Calculate the concentration of the diluted sample from the calibration curve.

3.3. Data Calculation The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Concentration from HPLC in mg/mL) x (Dilution Factor)

Visualizing the Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as a directed graph.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not widely published, a predictive analysis based on its molecular structure and comparison with related compounds suggests high solubility in polar protic and aprotic solvents, moderate solubility in chlorinated and some polar aprotic solvents, and low solubility in non-polar solvents. For researchers requiring precise quantitative data, the provided experimental protocol offers a robust and reliable method for its determination. This information is invaluable for the efficient design of synthetic routes, purification strategies, and the development of potential pharmaceutical formulations involving this compound.

References

- 1. Buy this compound | 40113-03-9 [smolecule.com]

- 2. This compound | 40113-03-9 [m.chemicalbook.com]

- 3. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid CAS#: 10314-98-4 [m.chemicalbook.com]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

1-Cbz-Piperidin-4-ylidene-acetic acid molecular weight and formula

A Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties and synthesis of this compound, a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a carbamate protecting group (Cbz) and a piperidine ring, makes it a versatile building block for further molecular modifications.[1]

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₄[1][2] |

| Molecular Weight | 275.3 g/mol [2] |

| CAS Number | 40113-03-9[2] |

| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid |

Synthesis Methodology

The synthesis of this compound typically involves a two-step process starting from piperidin-4-one. The first step is the protection of the piperidine nitrogen with a carboxybenzyl (Cbz) group, followed by the introduction of the ylidene-acetic acid moiety at the 4-position, commonly achieved through a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of the Precursor, 1-Cbz-4-piperidone

A common precursor for the synthesis of this compound is 1-Cbz-4-piperidone.[3] A representative experimental protocol for its synthesis is as follows:

-

Piperidin-4-one hydrochloride is dissolved in a suitable solvent such as dichloromethane.

-

A base, typically triethylamine, is added to the solution to neutralize the hydrochloride.

-

The mixture is cooled, and benzyl chloroformate is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

Upon completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is removed under reduced pressure to yield 1-Cbz-4-piperidone.[4]

Proposed Synthesis of this compound via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the formation of alkenes from aldehydes or ketones and would be a logical next step.[5][6]

-

A phosphonate reagent, such as triethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous solvent to form a stabilized phosphonate carbanion.

-

The synthesized 1-Cbz-4-piperidone is then added to the reaction mixture.

-

The phosphonate carbanion attacks the carbonyl carbon of the piperidone, leading to the formation of an intermediate which then eliminates to form the double bond.

-

Subsequent hydrolysis of the resulting ester would yield the final product, this compound.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from piperidin-4-one.

References

- 1. Buy this compound | 40113-03-9 [smolecule.com]

- 2. This compound | 40113-03-9 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

Spectroscopic and Synthetic Profile of 1-Cbz-Piperidin-4-ylidene-acetic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Cbz-Piperidin-4-ylidene-acetic acid, a derivative of piperidine, holds significance as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a carbobenzyloxy (Cbz) protecting group, a piperidine ring, and an exocyclic acetic acid moiety, provides a scaffold for the development of novel therapeutic agents and complex organic molecules. This technical guide offers a comprehensive overview of the available spectroscopic data, a detailed synthetic protocol, and a logical workflow for its preparation and characterization.

Physicochemical Properties

| Property | Value |

| CAS Number | 40113-03-9 |

| Molecular Formula | C₁₅H₁₇NO₄[1] |

| Molecular Weight | 275.30 g/mol [1] |

| IUPAC Name | 2-(1-(Benzyloxycarbonyl)piperidin-4-ylidene)acetic acid[1] |

| Appearance | White solid (predicted)[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (Cbz group) |

| ~5.80 | s | 1H | =CH -COOH |

| ~5.15 | s | 2H | -O-CH₂ -Ph |

| ~3.50 | t, J = 5.5 Hz | 4H | -CH₂ -N-CH₂ - (piperidine ring) |

| ~2.50 | t, J = 5.5 Hz | 4H | =C-CH₂ - (piperidine ring) |

| 10.0-12.0 | br s | 1H | -COOH |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C =O (Carboxylic Acid) |

| ~155.0 | C =O (Cbz group) |

| ~140.0 | =C (CH₂)- |

| ~136.5 | Ar-C (ipso, Cbz group) |

| ~128.5 | Ar-C H (Cbz group) |

| ~128.0 | Ar-C H (Cbz group) |

| ~127.8 | Ar-C H (Cbz group) |

| ~118.0 | =C H-COOH |

| ~67.0 | -O-C H₂-Ph |

| ~44.0 | -C H₂-N-C H₂- (piperidine ring) |

| ~35.0 | =C-C H₂- (piperidine ring) |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1685 | C=O stretch (Cbz group, Urethane) |

| ~1640 | C=C stretch (Alkene) |

| 1250-1000 | C-O stretch |

Predicted Mass Spectrometry Data

| m/z | Ion |

| 275.11 | [M]⁺ (Exact Mass: 275.1158) |

| 231.12 | [M - CO₂]⁺ |

| 182.10 | [M - C₇H₇O₂]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

A plausible synthetic route to this compound involves a Horner-Wadsworth-Emmons reaction starting from N-Cbz-4-piperidone.

Synthesis of this compound

Materials:

-

N-Cbz-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of the Ylide: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Wittig-Horner Reaction: Cool the resulting clear solution back to 0 °C and add a solution of N-Cbz-4-piperidone (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude ethyl ester is then dissolved in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Purification: Acidify the reaction mixture with 1 M HCl to pH ~2. Extract the product with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated in vacuo. The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for characterization.

References

A Technical Guide to 1-Cbz-Piperidin-4-ylidene-acetic acid: Synthesis, Commercial Availability, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cbz-Piperidin-4-ylidene-acetic acid, a valuable building block in medicinal chemistry and a potential tool in proteomics research. This document details its chemical properties, commercial supplier information, a plausible synthetic route with a detailed experimental protocol, and its application as a potential affinity tag for protein purification.

Chemical Properties and Commercial Availability

This compound (CAS Number: 40113-03-9) is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group and an exocyclic acetic acid moiety.[1][2][3] Its unique structure makes it a versatile intermediate for the synthesis of more complex molecules.[1][4]

Table 1: Chemical and Physical Properties [1][2]

| Property | Value |

| CAS Number | 40113-03-9 |

| Molecular Formula | C₁₅H₁₇NO₄ |

| Molecular Weight | 275.3 g/mol |

| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid |

| Appearance | White solid[1] |

| Canonical SMILES | C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 |

| InChI Key | NGSLTFIGWWOKHK-UHFFFAOYSA-N |

Commercial Suppliers

A number of chemical suppliers offer this compound. However, pricing and purity can vary. Researchers are advised to request quotes and certificates of analysis from suppliers to ensure the quality of the material.

Table 2: Commercial Supplier Information

| Supplier | Purity | Comments |

| Smolecule | In Stock[1] | - |

| ChemicalBook | 98%[5] | Listed price of $1.00/KG is likely anomalous and should be verified. |

| Capot Chemical | ≥98% (HPLC)[3] | - |

| Santa Cruz Biotechnology | - | Specialty product for proteomics research.[6] |

| Chem-Tools | - | Intermediate for organic synthesis.[4] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This method involves the reaction of a phosphonate-stabilized carbanion with a ketone, in this case, 1-Cbz-4-piperidone, to form an alkene with high E-selectivity.[7] The HWE reaction is often preferred over the Wittig reaction due to the easier removal of the phosphate byproduct.

Proposed Synthetic Workflow

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is adapted from general procedures for the Horner-Wadsworth-Emmons reaction and the synthesis of a related saturated analog.

Materials:

-

1-Cbz-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of the Phosphonate Anion

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the stirred slurry.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas will be evolved during this step.

Step 2: Reaction with 1-Cbz-4-piperidone

-

Cool the solution of the phosphonate anion back to 0 °C.

-

Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation of the Ethyl Ester

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-Cbz-piperidin-4-ylidene-acetate.

Step 4: Hydrolysis to the Carboxylic Acid

-

Dissolve the crude ethyl ester in a mixture of THF and water.

-

Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Wash the aqueous residue with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

-

The product, this compound, should precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Application in Proteomics: Affinity Tagging

The structure of this compound suggests its potential use as a covalent affinity tag for the purification of proteins, particularly those containing accessible cysteine residues.[1] The electrophilic nature of the α,β-unsaturated carbonyl system can react with the nucleophilic thiol group of cysteine via a Michael addition.

Proposed Experimental Workflow for Affinity Chromatography

Detailed Experimental Protocol: Covalent Affinity Chromatography

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Amine-functionalized chromatography resin (e.g., NHS-activated Sepharose)

-

Protein sample containing a cysteine-tagged protein of interest

-

Binding/Wash Buffer (e.g., PBS, pH 7.4)

-

Elution Buffer (e.g., Binding buffer containing a high concentration of a competing thiol such as dithiothreitol (DTT) or β-mercaptoethanol)

Procedure:

Step 1: Immobilization of the Ligand

-

Activate the amine-functionalized resin with NHS and EDC according to the manufacturer's instructions.

-

Dissolve this compound in a suitable solvent (e.g., DMF or DMSO) and add it to the activated resin slurry.

-

Allow the coupling reaction to proceed for several hours at room temperature or overnight at 4 °C with gentle mixing.

-

Quench any unreacted active esters with a suitable blocking agent (e.g., ethanolamine).

-

Wash the resin extensively with the binding buffer to remove any non-covalently bound ligand.

Step 2: Affinity Purification

-

Equilibrate the ligand-coupled resin in a chromatography column with binding buffer.

-

Load the protein sample onto the column.

-

Wash the column with several column volumes of binding buffer to remove unbound proteins.

-

Elute the covalently bound protein by incubating the resin with the elution buffer containing a high concentration of a competing thiol. The thiol will compete for the Michael acceptor, thereby releasing the protein.

-

Collect the fractions and analyze for the presence of the protein of interest by SDS-PAGE and Western blotting.

Potential in Drug Discovery

Piperidine derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this scaffold. The piperidinylidene acetic acid moiety itself has been explored for various biological activities. For instance, derivatives have been investigated as inhibitors of fibrinogen-dependent platelet aggregation.

While the specific biological targets of this compound are not well-documented, its structural features suggest potential interactions with various biological macromolecules. The rigid piperidinylidene scaffold can serve as a core for presenting functional groups in a defined spatial orientation, making it an attractive starting point for library synthesis in drug discovery campaigns. Given the prevalence of piperidine-containing compounds as enzyme inhibitors and G-protein coupled receptor (GPCR) ligands, these would be logical starting points for biological screening.

Hypothetical Signaling Pathway Involvement

Based on the known activities of similar piperidine-containing molecules, one could hypothesize that derivatives of this compound might interact with a G-protein coupled receptor (GPCR).

This diagram illustrates a general mechanism where a ligand binds to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme to produce a second messenger, ultimately resulting in a cellular response. This serves as a conceptual framework for investigating the potential biological activity of novel compounds derived from this compound.

Conclusion

This compound is a commercially available compound with significant potential as a versatile building block in organic synthesis and as a tool in chemical biology. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic protocol, and a conceptual framework for its application in affinity-based protein purification and its potential role in drug discovery. Further research into the specific applications and biological activities of this compound and its derivatives is warranted and is expected to yield valuable insights for the scientific community.

References

- 1. Buy this compound | 40113-03-9 [smolecule.com]

- 2. This compound | 40113-03-9 [m.chemicalbook.com]

- 3. 40113-03-9 | this compound - Capot Chemical [capotchem.com]

- 4. chem-tools.com [chem-tools.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Triethyl phosphonoacetate - Enamine [enamine.net]

The Synthesis of Piperidine-Based Compounds: An In-Depth Technical Guide

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of pharmaceuticals and natural products. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional arrangement make it an invaluable component in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing piperidine-based compounds, tailored for researchers, scientists, and drug development professionals. It delves into key methodologies, presents quantitative data for comparative analysis, offers detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Methodologies

The construction of the piperidine ring can be approached through a variety of synthetic routes, ranging from the modification of existing aromatic systems to de novo ring formation through cyclization and cycloaddition reactions. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of readily available pyridine precursors. This method involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. While conceptually simple, the reaction requires careful selection of catalysts and conditions to overcome the aromatic stability of the pyridine ring and to avoid catalyst poisoning by the nitrogen atom.

A variety of heterogeneous and homogeneous catalysts have been employed for this transformation. Noble metal catalysts such as platinum, palladium, rhodium, and ruthenium are highly effective. For instance, platinum(IV) oxide (PtO₂) in acetic acid is a classic combination for this reduction. More recently, iridium-catalyzed ionic hydrogenation has emerged as a powerful method that tolerates a wide range of sensitive functional groups.

Cyclization Reactions

Intramolecular Cyclization: A powerful strategy for constructing the piperidine ring involves the cyclization of a linear precursor containing a nitrogen atom and a suitable electrophilic or nucleophilic partner. Common intramolecular cyclization strategies include:

-

Reductive Amination: The intramolecular reaction of an amino group with a carbonyl group (aldehyde or ketone) within the same molecule, followed by reduction of the resulting imine or enamine, is a widely used method for constructing piperidines.

-

Aza-Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic amine onto an aldehyde, forming a 4-halopiperidine derivative. It is a versatile method for introducing functionality at the 4-position of the piperidine ring.

-

Ring-Closing Metathesis (RCM): Olefin metathesis, particularly RCM, has become a powerful tool for the synthesis of a wide variety of cyclic compounds, including piperidines. This reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a diene-containing amine precursor, leading to a dihydropyridine which can be subsequently reduced.

Cycloaddition Reactions

[4+2] Cycloaddition reactions, particularly the aza-Diels-Alder reaction, provide a convergent and often stereocontrolled route to substituted piperidines. In this reaction, an imine (the dienophile) reacts with a diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine. The use of chiral catalysts or auxiliaries can render this reaction enantioselective, providing access to optically active piperidine derivatives.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and diversity-oriented approach to highly functionalized piperidines. The one-pot nature of these reactions minimizes waste and reduces the number of synthetic steps, making them attractive for the rapid generation of compound libraries for drug discovery.

Data Presentation

Comparison of Catalysts for Asymmetric Hydrogenation of Pyridines

| Catalyst/System | Substrate | Conditions | Yield (%) | ee (%) | Reference |

| Pd(OH)₂/C | Chiral N-(2-pyridyl)-oxazolidinone | H₂ (100 bar), AcOH, 20 h | 90 | 98 | [1] |

| Ir-phosphinooxazoline complex | N-benzoyliminopyridinium ylide | H₂ (pressure not specified), solvent not specified | 65-96 | 77-95 | [2] |

| Rh-JosiPhos | N-benzylated 3-substituted pyridinium salt | H₂ (50 bar), Et₃N, 20 h | up to 90 | up to 90 | [3] |

| BINOL phosphate (Brønsted acid) | 1,2,5-trisubstituted pyridine | Hantzsch dihydropyridine, solvent not specified | 55-84 | 92-96 | [2] |

Biological Activity of Selected Piperidine-Based Compounds

| Compound | Target/Cell Line | Biological Activity | IC₅₀/GI₅₀ | Reference |

| Piperine | B16F-10 melanoma cells | Inhibition of NF-κB nuclear translocation | - | [4] |

| Solenopsin | SVR endothelial cells | Angiogenesis inhibitor | - | [5][6] |

| Solenopsin | Akt-1 | ATP-competitive inhibition | 5-10 µM | [5] |

| Compound 16 | HT29 (Colon cancer) | Cytotoxicity | 4.1 µg/mL (GI₅₀) | [7] |

| Compound 25 | PC-3 (Prostate cancer) | Cytotoxicity | 6.4 µg/mL (GI₅₀) | [7] |

| Donepezil (Aricept®) | Acetylcholinesterase (AChE) | AChE inhibitor | - | [8] |

| Niraparib | Poly(ADP-ribose) polymerase (PARP) | PARP inhibitor | - | [9] |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes the hydrogenation of a substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (Adam's catalyst).

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, 5 mol%)

-

Glacial acetic acid

-

High-pressure hydrogenation reactor

-

Hydrogen gas

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid (10 mL).

-

Carefully add the PtO₂ catalyst to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

After the reaction is complete, carefully vent the reactor and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

-

Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Aza-Prins Cyclization for the Synthesis of a 4-Fluoropiperidine

This protocol outlines the synthesis of a 4-fluoropiperidine derivative via an aza-Prins cyclization.[10]

Materials:

-

N-homoallyl-N-tosylamine (1.0 eq)

-

Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of N-homoallyl-N-tosylamine (1 equiv) and the aldehyde (1 equiv) in DCM at room temperature, add BF₃·OEt₂ (1 equiv).

-

Stir the reaction mixture for 36 hours at room temperature.

-

Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-fluoropiperidine derivative.

Protocol 3: Ring-Closing Metathesis (RCM) for Piperidine Synthesis

This protocol describes the synthesis of a protected dihydropyridine via RCM, which can be subsequently reduced to the piperidine.[11]

Materials:

-

Diene-containing amine precursor (1.0 eq)

-

Grubbs' second-generation catalyst (2-5 mol%)

-

Dichloromethane (DCM) or benzene, degassed

Procedure:

-

Dissolve the diene-containing amine precursor in degassed DCM or benzene to a concentration of 0.1 M.

-

Add Grubbs' second-generation catalyst to the solution.

-

Reflux the reaction mixture under an inert atmosphere for 1.5-2 hours, or until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the dihydropyridine.

-

The resulting dihydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Protocol 4: Aza-Diels-Alder Reaction

This protocol describes an in situ aza-Diels-Alder reaction to form a piperidine-based N-heterocycle.[12]

Materials:

-

Diene (e.g., 2,3-dimethylbutadiene)

-

Formalin (37% aqueous formaldehyde)

-

Ammonium chloride (NH₄Cl)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Water

Procedure:

-

In a sealed vessel, combine the diene, formalin, and ammonium chloride in water.

-

Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for a specified time.

-

Cool the reaction mixture to room temperature.

-

Add (Boc)₂O to the reaction mixture to protect the resulting secondary amine, facilitating isolation.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Signaling Pathways

Experimental Workflow

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. air.unimi.it [air.unimi.it]

- 4. Piperine is a potent inhibitor of nuclear factor-kappaB (NF-kappaB), c-Fos, CREB, ATF-2 and proinflammatory cytokine gene expression in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol-3-kinase signaling and angiogenesis | MRC PPU [ppu.mrc.ac.uk]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 9. [PDF] Piperine Plays an Anti-Inflammatory Role in Staphylococcus aureus Endometritis by Inhibiting Activation of NF-κB and MAPK Pathways in Mice | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-Piperidin-4-ylidene-acetic acid is a valuable bifunctional molecule in medicinal chemistry and drug discovery.[1] Its structure incorporates a piperidine ring, a common scaffold in numerous pharmaceuticals, protected with a carbobenzyloxy (Cbz) group, and an exocyclic acetic acid moiety.[1][2][3] This arrangement provides a versatile platform for the synthesis of more complex molecules, including spiropiperidines and other derivatives with potential therapeutic applications.[3] The piperidine core is a key feature in drugs targeting the central nervous system, and derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The exocyclic double bond and the carboxylic acid group serve as handles for further chemical modifications, making this compound a useful intermediate in the development of novel therapeutic agents.[1]

This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, 1-Cbz-4-piperidone. The synthetic approach is a two-step process involving a Horner-Wadsworth-Emmons (HWE) reaction to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.

Overall Reaction Scheme

Caption: Overall synthetic route.

Experimental Protocols

Part 1: Synthesis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[7] In this protocol, 1-Cbz-4-piperidone is reacted with the carbanion generated from triethyl phosphonoacetate to yield the corresponding α,β-unsaturated ester. The HWE reaction is generally preferred over the Wittig reaction for ketones, especially when using stabilized ylides, as it often provides better yields and easier purification due to the water-soluble nature of the phosphate byproduct.[7][8][9]

Materials:

-

1-Cbz-4-piperidone

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Reaction Apparatus: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet is flame-dried under a stream of inert gas (argon or nitrogen) and allowed to cool to room temperature.

-

Preparation of the Ylide:

-

Under a positive pressure of inert gas, add sodium hydride (1.1 equivalents) to the reaction flask.

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add a solution of triethyl phosphonoacetate (1.0-1.2 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel. Vigorous hydrogen gas evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate carbanion.[10]

-

-

Reaction with 1-Cbz-4-piperidone:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 1-Cbz-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 1-Cbz-piperidin-4-ylidene-acetate.

-

Part 2: Hydrolysis of Ethyl 1-Cbz-piperidin-4-ylidene-acetate

The ethyl ester obtained from the HWE reaction is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH), followed by acidification.

Materials:

-

Ethyl 1-Cbz-piperidin-4-ylidene-acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Saponification:

-

Dissolve the ethyl 1-Cbz-piperidin-4-ylidene-acetate (1.0 equivalent) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add LiOH (2.0-3.0 equivalents) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting ester is completely consumed.

-

-

Acidification and Extraction:

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate may form.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

-

Isolation of the Product:

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

-

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the Horner-Wadsworth-Emmons reaction of ketones, which can be used as a reference for the synthesis of ethyl 1-Cbz-piperidin-4-ylidene-acetate.

| Starting Ketone | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Triethyl phosphonoacetate | NaH | Benzene | 20-30 | 1-2 | 80-85 | --INVALID-LINK-- |

| Various Aldehydes | Triethyl phosphonoacetate | DBU/K₂CO₃ | Solvent-free | Room Temp. | 1-4 | 90-98 | --INVALID-LINK-- |

| Various Ketones | Triethyl phosphonoacetate | DBU/Cs₂CO₃ | Solvent-free | Room Temp. | 1-4 | 70-95 | --INVALID-LINK-- |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis.

References

- 1. Buy this compound | 40113-03-9 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for the Wittig Reaction with 1-Cbz-4-piperidone

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds. This application note provides a detailed protocol for the Wittig olefination of 1-Cbz-4-piperidone to synthesize 1-Cbz-4-methylenepiperidine. This protocol is intended for researchers, scientists, and drug development professionals. The reaction proceeds via the nucleophilic addition of a phosphorus ylide to the ketone, followed by an intramolecular cyclization and subsequent elimination to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stability of the triphenylphosphine oxide drives the reaction to completion.[1][2][3]

Reaction Scheme:

Key Experimental Parameters

The success of the Wittig reaction is dependent on several critical parameters, including the choice of base, solvent, and reaction temperature. The following table summarizes typical conditions for the Wittig reaction with protected piperidones, based on established chemical literature.

| Parameter | Typical Reagents/Conditions | Reported Yield (%) | Reference(s) |

| Phosphonium Salt | Methyltriphenylphosphonium bromide (CH₃PPh₃Br) | - | [1][4] |

| Base | n-Butyllithium (n-BuLi), Sodium amide (NaNH₂), Potassium tert-butoxide (t-BuOK) | Varies | [2][4][5] |

| Solvent | Anhydrous Tetrahydrofuran (THF), Anhydrous Diethyl Ether (Et₂O) | Varies | [1][3] |

| Reaction Temperature | -78 °C to room temperature | Varies | [6] |

| Reaction Time | 1 - 12 hours | Varies | [1][6] |

| Work-up | Quenching with saturated aqueous NH₄Cl, extraction, and purification | Varies | [1][3] |

Detailed Experimental Protocol

This protocol describes the in situ generation of methylenetriphenylphosphorane followed by the Wittig reaction with 1-Cbz-4-piperidone.

Materials:

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

1-Cbz-4-piperidone

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O) for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Ylide:

-